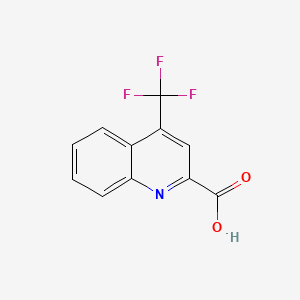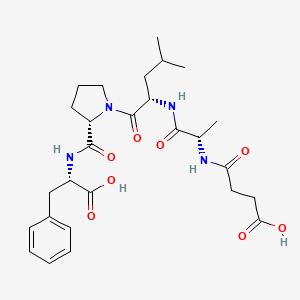
哌啶-1-羧酰胺盐酸盐
描述
Piperidine-1-carboximidamide Hydrochloride is a useful research compound. Its molecular formula is C6H14ClN3 and its molecular weight is 163.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality Piperidine-1-carboximidamide Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidine-1-carboximidamide Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药理学
哌啶-1-羧酰胺盐酸盐: 在药理学中起着重要作用,特别是在抗癌药物的开发中 . 它已被发现是一种针对各种癌症(包括乳腺癌、前列腺癌、结肠癌、肺癌和卵巢癌)的潜在临床药物 . 当单独使用或与新型药物联合使用时,它在临床环境中显示出希望。
生物化学
在生物化学中,这种化合物因其生物活性而被使用。 哌啶衍生物,包括哌啶-1-羧酰胺盐酸盐,以其广泛的生物活性而闻名,例如抗癌、抗病毒、抗疟疾和抗菌活性 . 这些特性使其成为生化研究和药物设计的宝贵工具。
有机合成
该化合物是有机合成中的重要砌块。 它用于合成各种哌啶衍生物,这些衍生物在药物的制造中至关重要 . 它在氢化、环化和胺化等反应中的作用对于合成具有生物活性的哌啶至关重要。
药物化学
在药物化学中,哌啶-1-羧酰胺盐酸盐用于创建具有药效团特征的化合物,以用于治疗应用 . 它是设计具有抗炎、止痛和抗精神病特性的药物的关键成分。
分析化学
该化合物在分析化学中也很重要,它可以用作标准品或试剂来定量和鉴定各种生物物质 . 它在分析应用中的确切作用将取决于研究的具体情况。
化工
在化工中,哌啶-1-羧酰胺盐酸盐可能参与药物合成过程的优化 . 其性质会影响反应条件、产率和化学过程的可扩展性。
环境科学
尽管环境科学中的直接应用没有明确记录,但该化合物在药物合成中的作用及其生物活性表明了潜在的环境影响,例如开发环保的合成方法或研究其环境归宿 .
安全和危害
未来方向
作用机制
Target of Action
Piperidine-1-carboximidamide Hydrochloride, a derivative of piperidine, has been found to target several key proteins in the body. It has been reported to target EGFR, BRAF, and CDK2 . These proteins play crucial roles in cell signaling and regulation of cell growth. EGFR is a receptor tyrosine kinase that, when activated, can stimulate cell proliferation. BRAF is a protein kinase involved in sending signals within cells and plays a role in cell division and differentiation. CDK2 is a cyclin-dependent kinase that regulates the cell cycle.
Mode of Action
For instance, it has been reported to inhibit EGFR, BRAF, and CDK2 , which can lead to a decrease in cell proliferation and an increase in cell death. This makes Piperidine-1-carboximidamide Hydrochloride a potential therapeutic agent for conditions characterized by uncontrolled cell growth, such as cancer.
Biochemical Pathways
Piperidine-1-carboximidamide Hydrochloride affects several biochemical pathways due to its interaction with its targets. By inhibiting EGFR, BRAF, and CDK2, it can affect pathways related to cell proliferation, differentiation, and survival. For example, the inhibition of EGFR can disrupt the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Similarly, the inhibition of BRAF can affect the RAF/MEK/ERK pathway, which is also involved in cell proliferation and survival .
Result of Action
The result of Piperidine-1-carboximidamide Hydrochloride’s action is a decrease in cell proliferation and an increase in cell death, particularly in cancer cells . By inhibiting key proteins involved in cell growth and survival, Piperidine-1-carboximidamide Hydrochloride can disrupt the normal functioning of these cells, leading to their death. This makes it a potential therapeutic agent for conditions characterized by uncontrolled cell growth.
生化分析
Biochemical Properties
Piperidine-1-carboximidamide Hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) kinases. These interactions are crucial for understanding the compound’s potential as an antiproliferative agent. The compound binds to the active sites of these enzymes, inhibiting their activity and thereby affecting cell cycle regulation and signal transduction pathways .
Cellular Effects
Piperidine-1-carboximidamide Hydrochloride has notable effects on various types of cells and cellular processes. It has been observed to induce cell cycle arrest and apoptosis in cancer cell lines, including breast cancer (MCF-7), colon cancer (HT-29), and pancreatic cancer (Panc-1) cells . The compound influences cell function by modulating cell signaling pathways, such as the EGFR and BRAF pathways, and altering gene expression related to cell proliferation and survival. Additionally, it affects cellular metabolism by disrupting the normal metabolic flux, leading to reduced cell viability and growth .
Molecular Mechanism
The molecular mechanism of Piperidine-1-carboximidamide Hydrochloride involves its binding interactions with key biomolecules. The compound acts as an inhibitor of CDKs and EGFR kinases, binding to their active sites and preventing their phosphorylation activity . This inhibition leads to the disruption of downstream signaling pathways, such as the MAPK/ERK pathway, which is essential for cell proliferation and survival. Furthermore, the compound has been shown to induce changes in gene expression, particularly genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Piperidine-1-carboximidamide Hydrochloride have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The effects may vary depending on the specific cell type and experimental conditions .
Dosage Effects in Animal Models
The effects of Piperidine-1-carboximidamide Hydrochloride vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
Piperidine-1-carboximidamide Hydrochloride is involved in various metabolic pathways, primarily through its interactions with enzymes such as lysine decarboxylase and copper amine oxidase . These interactions lead to the formation of intermediate compounds that are further metabolized to produce the active form of the compound. The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of Piperidine-1-carboximidamide Hydrochloride within cells and tissues involve specific transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes . Additionally, binding proteins within the cytoplasm and nucleus help in its localization and accumulation in specific cellular compartments .
Subcellular Localization
Piperidine-1-carboximidamide Hydrochloride exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific subcellular compartments, enhancing its efficacy in inhibiting target biomolecules .
属性
IUPAC Name |
piperidine-1-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3.ClH/c7-6(8)9-4-2-1-3-5-9;/h1-5H2,(H3,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVOIHMRBFEGBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70458993 | |
| Record name | Piperidine-1-carboximidamide Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41316-49-8 | |
| Record name | Piperidine-1-carboximidamide Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1310575.png)








![4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane](/img/structure/B1310602.png)



